(2-(2-Benzyl-benzoimidazol-1-yl)-ethyl)-diethyl-amine
Description
(2-(2-Benzyl-benzoimidazol-1-yl)-ethyl)-diethyl-amine is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Properties
Molecular Formula |
C20H25N3 |
|---|---|
Molecular Weight |
307.4g/mol |
IUPAC Name |
2-(2-benzylbenzimidazol-1-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C20H25N3/c1-3-22(4-2)14-15-23-19-13-9-8-12-18(19)21-20(23)16-17-10-6-5-7-11-17/h5-13H,3-4,14-16H2,1-2H3 |
InChI Key |
SLARNFUTJISNHU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2-(2-Benzyl-benzoimidazol-1-yl)-ethyl)-diethyl-amine typically involves the condensation of o-phenylenediamine with benzaldehyde to form the benzimidazole core . This is followed by alkylation with diethylamine to introduce the diethylaminoethyl side chain. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(2-(2-Benzyl-benzoimidazol-1-yl)-ethyl)-diethyl-amine undergoes various chemical reactions, including:
Scientific Research Applications
(2-(2-Benzyl-benzoimidazol-1-yl)-ethyl)-diethyl-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-(2-Benzyl-benzoimidazol-1-yl)-ethyl)-diethyl-amine involves its interaction with biological macromolecules. The benzimidazole core can intercalate into DNA, disrupting replication and transcription processes . Additionally, the compound can bind to proteins, inhibiting their function and leading to various biological effects . The diethylaminoethyl side chain enhances its solubility and cellular uptake, increasing its efficacy .
Comparison with Similar Compounds
(2-(2-Benzyl-benzoimidazol-1-yl)-ethyl)-diethyl-amine can be compared with other benzimidazole derivatives such as:
2-phenylbenzimidazole: Known for its antimicrobial properties.
5,6-dimethylbenzimidazole: A component of vitamin B12.
N-(1H-benzimidazol-2-yl)-1-(3-substituted phenyl): Exhibits anticancer activity.
The uniqueness of this compound lies in its specific side chain, which enhances its pharmacokinetic properties and broadens its range of biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
